molecular formula C29H34N2O4S B13899088 tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

Cat. No.: B13899088
M. Wt: 506.7 g/mol
InChI Key: PPCGNIONQKAWQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide typically involves the protection of cysteine with a trityl group at the sulfur atom and a Boc (tert-butoxycarbonyl) group at the amino group. The methoxy and methylamide groups are introduced through subsequent reactions . The reaction conditions often involve the use of solvents like dichloromethane and ethyl acetate, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While specific industrial production methods for N-Boc-S-tritylcystein-N-methoxy-N-methylamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the trityl group can yield the free thiol form of cysteine .

Scientific Research Applications

N-Boc-S-tritylcystein-N-methoxy-N-methylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets. The trityl group provides steric protection to the sulfur atom, while the Boc group protects the amino group. This allows for selective reactions at other functional groups. The methoxy and methylamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is unique due to the combination of protective groups (Boc and trityl) and functional groups (methoxy and methylamide). This combination allows for selective reactions and interactions, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C29H34N2O4S

Molecular Weight

506.7 g/mol

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)

InChI Key

PPCGNIONQKAWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC

Origin of Product

United States

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